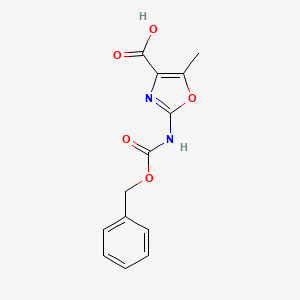

![molecular formula C13H20BNO4 B2586355 (4-(2-[(Tert-butoxycarbonyl)amino]ethyl)phenyl)boronic acid CAS No. 1310481-47-0](/img/structure/B2586355.png)

(4-(2-[(Tert-butoxycarbonyl)amino]ethyl)phenyl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

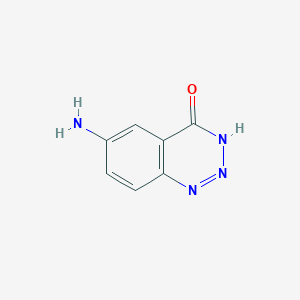

“(4-(2-[(Tert-butoxycarbonyl)amino]ethyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 1310481-47-0 . It has a molecular weight of 265.12 . The IUPAC name for this compound is 4-{2-[(tert-butoxycarbonyl)amino]ethyl}phenylboronic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H20BNO4/c1-13(2,3)19-12(16)15-9-8-10-4-6-11(7-5-10)14(17)18/h4-7,17-18H,8-9H2,1-3H3,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure.

Applications De Recherche Scientifique

N-tert-Butoxycarbonylation of Amines

- This process is an environmentally benign method for N-tert-butoxycarbonylation of amines, using commercially available heteropoly acid H3PW12O40 as a catalyst. It's efficient for primary and secondary amines, with no significant side products observed. This is crucial for chemoselective synthesis in peptide synthesis, where N-Boc derivatives play a significant role (Heydari et al., 2007).

Inhibition of L-Aromatic Amino Acid Decarboxylase

- Compounds with the N-tert-butoxycarbonyl (Boc) group, such as (E)- and (Z)-2,3-methano-m-tyrosines, have shown potent inhibition of L-aromatic amino acid decarboxylase. This is important for understanding enzyme inhibition and potential therapeutic applications (Ahmad, Phillips & Stammer, 1992).

Synthesis and Characterization of BOC-Protected Derivatives

- Thio-1,3,4-oxadiazol-2-yl derivatives synthesized with Boc anhydride have applications in industrial chemistry. These compounds exhibit good thermal stability and potential for use in photoelectronic devices (Shafi, Rajesh & Senthilkumar, 2021).

BOC Deprotection Using Boron Trifluoride Etherate

- A mild and efficient procedure for removing the tert-butoxycarbonyl (BOC) group using boron trifluoride etherate has been developed, applicable to a variety of amines including amino acid derivatives (Evans et al., 1997).

- tert-Butoxycarbonyl chloride (BocCI) can be used to introduce the Boc group into hindered amino acids, suitable for large-scale Boc-amino acids preparations (Vorbrüggen, 2008).

Fast, Efficient Deprotection of the BOC Group

- A protocol using hydrogen chloride in anhydrous dioxane solution has been demonstrated for efficient and selective deprotection of Nalpha-Boc groups in the presence of tert-butyl esters and ethers (Han, Tamaki & Hruby, 2001).

Selective Deprotection of N-Boc Catalyzed by Silica Gel

- A novel method for the deprotection of N-Boc group using silica gel in refluxing toluene, offering a simple and convenient approach with high yields (Min, 2007).

Mécanisme D'action

Target of Action

Boronic acids are generally known to interact with various enzymes and receptors in the body .

Mode of Action

Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and receptors, which can influence their function .

Biochemical Pathways

Boronic acids are often used in the synthesis of various organic compounds and can participate in a variety of chemical reactions .

Pharmacokinetics

The compound is known to be a solid at room temperature and is stored in an inert atmosphere at 2-8°c .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (4-(2-((tert-Butoxycarbonyl)amino)ethyl)phenyl)boronic acid. For instance, the compound is stored in an inert atmosphere at 2-8°C to maintain its stability . Other factors such as pH, presence of other compounds, and specific conditions within the body can also influence its action .

Propriétés

IUPAC Name |

[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO4/c1-13(2,3)19-12(16)15-9-8-10-4-6-11(7-5-10)14(17)18/h4-7,17-18H,8-9H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNYILTVMRTVCDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CCNC(=O)OC(C)(C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(2-((tert-Butoxycarbonyl)amino)ethyl)phenyl)boronic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

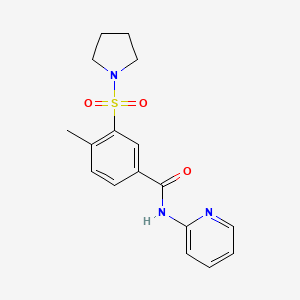

![(2E)-N-[(3-hydroxyoxolan-3-yl)methyl]-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2586272.png)

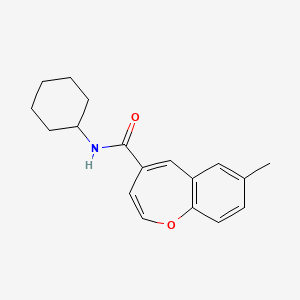

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide](/img/structure/B2586275.png)

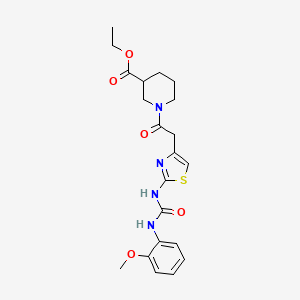

![2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-mesitylacetamide](/img/structure/B2586276.png)

![5-Methyl-3-[3-(oxiran-2-ylmethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2586279.png)

![Tert-butyl N-(2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)carbamate](/img/structure/B2586283.png)

![N-cycloheptyl-3-((2,5-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2586295.png)